2-bromoacetic acid

Catalog No.
S682004
CAS No.
57858-24-9
M.F
C2H3BrO2
M. Wt
139.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromoacetic acid

CAS Number

57858-24-9

Product Name

2-bromoacetic acid

IUPAC Name

2-bromoacetic acid

Molecular Formula

C2H3BrO2

Molecular Weight

139.94 g/mol

InChI

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i2+1

InChI Key

KDPAWGWELVVRCH-VQEHIDDOSA-N

SMILES

C(C(=O)O)Br

Synonyms

2-Bromoacetic Acid-13C; 2-Bromoethanoic Acid-13C;

Canonical SMILES

C(C(=O)O)Br

Isomeric SMILES

C([13C](=O)O)Br

The exact mass of the compound Bromoacetic acid-1-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromoacetic acid-1-13C is a highly specialized, stable isotope-labeled alkylating agent and synthetic building block featuring 99 atom % 13C enrichment exclusively at the C1 (carboxyl) position [1]. While its fundamental chemical reactivity—driven by the electrophilic alpha-carbon and the highly labile bromide leaving group—mirrors that of standard bromoacetic acid, its procurement value lies entirely in its isotopic precision [1]. In industrial and advanced laboratory workflows, this reagent is primarily utilized as a precursor for synthesizing isobaric mass spectrometry tags, site-specifically labeled pharmaceutical intermediates, and covalent protein-footprinting probes[2]. By providing a precise +1 Da mass shift and a localized, high-intensity NMR-active nucleus, it serves as a critical raw material for quantitative proteomics and structural biology applications where metabolic labeling is impractical[1].

Substituting 2-bromoacetic acid-1-13C with unlabeled 2-bromoacetic acid or uniformly labeled variants (such as 1,2-13C2-bromoacetic acid) fundamentally compromises quantitative analytical workflows [1]. Unlabeled bromoacetic acid possesses only a ~1.1% natural 13C abundance, rendering it virtually invisible in standard 13C NMR protein footprinting assays and completely incapable of generating the mass shifts required for stable isotope-labeled mass spectrometry [2]. Conversely, substituting with fully labeled 1,2-13C2-bromoacetic acid introduces adjacent 13C nuclei. In NMR applications, this creates severe 13C-13C scalar coupling (J-coupling) that splits signals and degrades spectral resolution [1]. In quantitative mass spectrometry, the +2 Da shift from the fully labeled analog fails to produce the asymmetric mass distribution necessary to generate distinct MS2 reporter ions, invalidating its use in isobaric crosslinking methodologies [1].

Precursor Suitability for Isobaric Crosslinking Mass Spectrometry (CX-MS)

In the synthesis of isobaric crosslinkers (such as Q2linkers) for structural proteomics, the precise position of the isotopic label dictates the generation of distinct reporter ions during MS2 fragmentation [1]. Using 2-bromoacetic acid-1-13C enables the creation of a specific +1 Da mass shift at the carboxyl carbon. When paired with its 2-13C counterpart, it forms an isobaric pair that co-elutes in MS1 but yields distinguishable reporter ions in MS2 [1]. Substituting with fully labeled 1,2-13C2-bromoacetic acid provides a +2 Da shift but fails to generate the asymmetric mass distribution required for isobaric multiplexing, rendering it unviable for this specific quantitative MS workflow [1].

Evidence DimensionSuitability for isobaric MS2 reporter ion generation
Target Compound DataGenerates distinct +1 Da MS2 reporter ion when paired
Comparator Or Baseline1,2-13C2-bromoacetic acid (Generates +2 Da shift; fails to produce asymmetric reporter ions)
Quantified Difference100% specific reporter ion generation vs. 0% multiplexing viability
ConditionsSynthesis of Q2linkers for stepped HCD MS2 analysis

Procurement of the specifically 1-13C labeled precursor is strictly required to synthesize functional isobaric tags for quantitative structural proteomics.

Signal Enhancement in 13C NMR Protein Alkylation Studies

For structural biology applications involving the covalent labeling of solvent-accessible cysteine or histidine residues, 13C NMR is utilized to track conformational changes [1]. Alkylating proteins with 2-bromoacetic acid-1-13C (99 atom % 13C) directly enriches the modification site. Compared to unlabeled 2-bromoacetic acid, which relies on the natural 1.1% 13C abundance, the 1-13C labeled reagent increases the specific NMR signal intensity by approximately 90-fold [1]. This enhancement reduces required acquisition times from days to hours and allows the detection of low-abundance conformational states that are invisible against the background noise when using the unlabeled baseline [1].

Evidence Dimension13C NMR signal intensity at the alkylation site
Target Compound Data~90-fold signal enhancement (99 atom % enrichment)
Comparator Or BaselineUnlabeled 2-bromoacetic acid (Baseline signal; 1.1% natural abundance)
Quantified Difference~90-fold increase in signal-to-noise ratio for the modified residue
Conditions13C NMR spectroscopy of covalently modified solvent-accessible protein residues

Buyers conducting NMR-based structural biology must procure the 99% enriched isotopic form to achieve viable signal-to-noise ratios without resorting to expensive whole-protein metabolic labeling.

Elimination of J-Coupling in Site-Specific Metabolite Synthesis

When synthesizing 13C-labeled pharmaceutical intermediates (such as labeled folates or pteridines) for binding studies, researchers must avoid complex multiplet signals caused by adjacent 13C atoms [1]. Utilizing 2-bromoacetic acid-1-13C introduces the isotope exclusively at the carboxyl position. In contrast, using uniformly labeled 2-bromoacetic acid-1,2-13C2 introduces adjacent 13C nuclei, resulting in strong 13C-13C scalar coupling (J-coupling) that splits the NMR signals and complicates spectral interpretation [1]. The site-specific 1-13C reagent yields sharp, singlet resonances for the target carbon, significantly improving spectral resolution for downstream drug-target interaction studies [1].

Evidence Dimension13C-13C scalar coupling (J-coupling) interference
Target Compound DataYields singlet resonances (0 Hz adjacent 13C J-coupling)
Comparator Or Baseline2-Bromoacetic acid-1,2-13C2 (Yields multiplet resonances due to ~35-60 Hz 1-bond J-coupling)
Quantified DifferenceComplete elimination of 1-bond 13C-13C J-coupling splitting
Conditions13C NMR analysis of synthesized downstream labeled metabolites

Selecting the site-specifically labeled precursor is critical for chemists who need high-resolution, easily interpretable NMR spectra of complex drug-protein interactions.

Synthesis of Isobaric Crosslinkers for Structural Proteomics

Directly applying its precise +1 Da mass shift to generate Q2linkers and other isobaric tags, enabling the quantification of protein conformational changes via stepped HCD MS2 analysis [1].

Covalent Protein Footprinting and NMR Structural Biology

Utilizing the reagent to selectively alkylate solvent-accessible cysteine residues, providing a ~90-fold NMR signal enhancement to track protein-ligand interactions without the need for expensive whole-cell metabolic labeling [2].

Site-Specific Isotopic Labeling of Pharmaceutical Intermediates

Serving as a primary building block for synthesizing 13C-labeled folates, pteridines, and other metabolites where eliminating 13C-13C J-coupling is strictly required for high-resolution downstream spectral analysis[3].

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (80.21%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (19.79%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Wikipedia

Bromoacetic acid-1-13C

Dates

Last modified: 08-15-2023

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